molecular formula C11H18O2 B14515608 (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane CAS No. 62692-17-5

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane

Katalognummer: B14515608
CAS-Nummer: 62692-17-5
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: UWXBYJCDZSDSJP-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring, a butyl group, and an ethynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dioxolane precursor, which is reacted with butyl and ethynyl groups in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The butyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane can be compared with other dioxolane derivatives, such as (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxane and (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxepane.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

62692-17-5

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C11H18O2/c1-5-7-8-10-9(6-2)12-11(3,4)13-10/h2,9-10H,5,7-8H2,1,3-4H3/t9-,10-/m0/s1

InChI-Schlüssel

UWXBYJCDZSDSJP-UWVGGRQHSA-N

Isomerische SMILES

CCCC[C@H]1[C@@H](OC(O1)(C)C)C#C

Kanonische SMILES

CCCCC1C(OC(O1)(C)C)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.